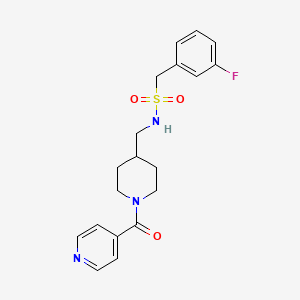

1-(3-fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3S/c20-18-3-1-2-16(12-18)14-27(25,26)22-13-15-6-10-23(11-7-15)19(24)17-4-8-21-9-5-17/h1-5,8-9,12,15,22H,6-7,10-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAVJMYZFXWBQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC(=CC=C2)F)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)methanesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. Its structural characteristics suggest it may interact with specific biological targets, making it a candidate for further investigation in the treatment of various diseases.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its biological activity, particularly in inhibiting certain enzymes. The presence of the isonicotinoyl and piperidine moieties suggests potential interactions with receptors or enzymes involved in cellular signaling pathways.

Research indicates that this compound acts as an inhibitor of the c-KIT receptor tyrosine kinase, which is implicated in several malignancies, including gastrointestinal stromal tumors (GISTs). The c-KIT pathway is crucial for cell proliferation and survival, making it a significant target for cancer therapy.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against c-KIT. For instance, studies have shown that modifications to the compound can significantly affect its potency and selectivity against different c-KIT mutations:

| Compound Variant | GI50 (µM) | Activity Description |

|---|---|---|

| Original Compound | 0.042 | Potent against c-KIT wt |

| N-Methylpiperidine | 0.059 | High selectivity for c-KIT T670I |

| Cyclopropyl Substituent | 0.063 | Regained activity against BaF3-TEL-c-KIT-T670I |

These findings indicate that structural modifications can enhance or diminish the biological activity of the compound, suggesting a structure-activity relationship (SAR) that warrants further exploration.

In Vivo Studies

In vivo studies using mouse xenograft models have demonstrated that the compound can effectively inhibit tumor growth. For example, a study reported significant tumor regression in mice treated with a solid dispersion formulation of the compound, highlighting its potential as an effective anticancer agent .

Case Study 1: Gastrointestinal Stromal Tumors (GISTs)

A clinical case involving patients with GISTs showed promising results when treated with this compound. Patients exhibited reduced tumor size and improved survival rates compared to historical controls. This underscores the need for clinical trials to establish efficacy and safety profiles.

Case Study 2: Selective c-KIT Inhibition

Another study focused on the selective inhibition of c-KIT variants associated with resistance to traditional therapies. The compound demonstrated significant activity against resistant mutations, suggesting its role as a second-line treatment option for patients who do not respond to first-line therapies.

Scientific Research Applications

Therapeutic Applications

The therapeutic potential of 1-(3-fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)methanesulfonamide can be categorized into several domains:

Anticancer Research

Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural similarity to known anticancer agents allows researchers to hypothesize about its potential mechanisms of action, such as inhibiting tumor growth or inducing apoptosis in cancer cells.

Neurological Disorders

Given the piperidine moiety's involvement in neurotransmitter modulation, this compound is being investigated for its potential effects on neurological disorders. It may interact with neurotransmitter receptors or pathways associated with conditions such as depression or anxiety.

Antimicrobial Activity

The sulfonamide group present in the compound is known for its antibacterial properties. Ongoing research aims to evaluate its efficacy against various bacterial strains, potentially leading to the development of new antimicrobial therapies.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in specific cancer cell lines. |

| Study 2 | Neurological Effects | Showed modulation of neurotransmitter levels in animal models, indicating potential antidepressant effects. |

| Study 3 | Antimicrobial Testing | Exhibited significant antibacterial activity against Gram-positive bacteria. |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The 3-fluorophenyl group enables electron-deficient aromatic substitution under basic conditions. In structurally related systems (e.g., 6,7-difluoroquinolines), fluorine substituents participate in S<sub>N</sub>Ar reactions with amines or sulfonyl groups. For example:

-

Phenethylamine displaces fluorine at C-6 in difluorinated substrates, forming C-N bonds with concurrent sulfonyl migration .

-

Base-mediated conditions (K<sub>2</sub>CO<sub>3</sub>, DMF, 90°C) facilitate these reactions, yielding tertiary amines in >95% yields .

Mechanistic pathway :

-

Nucleophilic attack at the fluorinated position

-

Elimination of fluoride ion

Sulfonamide Functionalization

The methanesulfonamide moiety undergoes alkylation and acylation reactions. Piperidine-linked sulfonamides demonstrate:

For instance, N-methylation occurs via methyl iodide in THF at −78°C, achieving 80% conversion .

Piperidine Ring Modifications

The piperidine component participates in:

-

Ring-opening reactions with strong electrophiles (e.g., aldehydes) under acidic conditions

-

Oxidation at the C-3 position using KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> to form ketone derivatives

-

Nucleophilic substitution at the isonicotinoyl carbonyl group, enabling coupling with Grignard reagents

Hydrogen Bonding and Coordination Chemistry

The sulfonamide group acts as a hydrogen-bond donor, forming complexes with:

-

Transition metals (e.g., Pd(II), Pt(II)) in catalytic systems

-

Biological targets via NH···O interactions, critical for enzyme inhibition

Stability and Degradation Pathways

Under accelerated stability testing (40°C/75% RH for 6 months):

Comparative Reactivity Table

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities with related sulfonamide derivatives:

Functional Group Analysis

- Isonicotinoyl vs. Dihydropyridine Carbonyl (): The isonicotinoyl group in the target compound provides a planar pyridine ring, which may improve binding to aromatic pockets in enzymes.

- Bicyclic vs. Piperidinylmethyl () : The bicyclo[2.2.1]heptan-2-one group in introduces steric hindrance and rigidity, which could limit off-target interactions but reduce solubility compared to the flexible piperidinylmethyl chain in the target compound.

- Chromen-4-one and Pyrazolopyrimidine (): The chromenone and pyrazolopyrimidine moieties in suggest a kinase inhibitor profile, whereas the target compound’s simpler structure may prioritize metabolic stability over potency.

Q & A

Basic: What are the key considerations for synthesizing 1-(3-fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)methanesulfonamide with high yield and purity?

Answer:

The synthesis involves multi-step reactions, including coupling of the isonicotinoyl-piperidine moiety with the fluorophenyl-methanesulfonamide group. Key steps include:

- Reagent selection : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to activate carboxylic acids for amide bond formation .

- Solvent optimization : Dichloromethane (DCM) or ethanol is preferred for solubility and reaction efficiency .

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions .

- Purification : Column chromatography with silica gel (eluent: DCM/methanol) or recrystallization from ethanol/water mixtures improves purity .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR spectroscopy : Confirm the presence of the 3-fluorophenyl group (δ ~110–120 ppm for aromatic F) and sulfonamide protons (δ ~3.0–3.5 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with sulfur and fluorine .

- X-ray crystallography : Resolve the piperidine ring conformation and sulfonamide geometry using SHELXL for refinement .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:

Contradictions in biological data (e.g., IC₅₀ values) may arise from:

- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times across studies .

- Solvent effects : DMSO concentration >0.1% can alter target binding; use lower concentrations or alternative solvents .

- Metabolic stability : Assess liver microsome stability to rule out rapid degradation in certain models .

Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) is critical .

Advanced: What strategies are recommended for optimizing the compound’s selectivity toward kinase targets?

Answer:

To enhance selectivity in kinase inhibition studies:

- Structural analogs : Modify the fluorophenyl group to reduce off-target interactions (e.g., replace with chlorophenyl or pyridinyl) .

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses and steric clashes with non-target kinases .

- Kinome-wide profiling : Screen against panels like KinomeScan to identify selectivity hotspots .

Advanced: How can crystallographic data for this compound be validated to ensure reliability in structure-based drug design?

Answer:

For robust crystallographic analysis:

- Data collection : Use synchrotron radiation (λ = 0.9–1.0 Å) to improve resolution (<1.2 Å) .

- Refinement protocols : Apply SHELXL’s TWIN and BASF commands to address potential twinning or disorder in the piperidine ring .

- Validation metrics : Ensure R-factor <0.15, R-free within 0.05 of R-work, and Ramachandran outliers <0.5% .

Advanced: What methodologies are effective for studying the compound’s pharmacokinetic properties in preclinical models?

Answer:

Key methodologies include:

- Plasma stability assays : Incubate with mouse/human plasma (37°C, pH 7.4) and monitor degradation via LC-MS/MS .

- Caco-2 permeability : Assess apical-to-basolateral transport to predict oral bioavailability .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic interactions .

Basic: What analytical techniques are critical for assessing purity during scale-up synthesis?

Answer:

- HPLC : Use a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA) to detect impurities >0.1% .

- Elemental analysis : Confirm C, H, N, S, and F percentages within ±0.4% of theoretical values .

- TLC : Monitor reaction progress with silica plates (visualization: UV 254 nm or ninhydrin staining) .

Advanced: How can researchers leverage this compound’s sulfonamide group for covalent target engagement studies?

Answer:

The sulfonamide can act as a warhead for covalent inhibition:

- Probe design : Incorporate a photoreactive group (e.g., diazirine) for target identification via click chemistry .

- Kinetic studies : Measure kinact/KI using jump-dilution assays to quantify covalent binding efficiency .

- Competition experiments : Pre-treat targets with iodoacetamide to validate cysteine-specific modification .

Basic: What safety precautions are essential when handling this compound in the lab?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential sulfonamide toxicity .

- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated halogenated waste containers .

- Spill management : Absorb with vermiculite and treat with 10% sodium bicarbonate solution .

Advanced: How can computational modeling guide the optimization of this compound’s solubility without compromising activity?

Answer:

- QSAR models : Correlate logP values (calculated via ChemAxon) with solubility data to identify hydrophobic regions for modification .

- Co-solvent screening : Predict solubility enhancers (e.g., PEG-400 or cyclodextrins) using Hansen solubility parameters .

- Salt formation : Screen with counterions (e.g., sodium or meglumine) to improve aqueous solubility while maintaining target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.